
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one, also known as DCMI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DCMI is a synthetic derivative of indanone, a bicyclic organic compound that is commonly used in the production of pharmaceuticals, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one in cancer cells involves the activation of the caspase cascade, a series of proteolytic enzymes that are involved in the process of apoptosis. 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one activates caspase-3 and caspase-9, which in turn cleave various cellular proteins and DNA, leading to cell death. 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one also inhibits the expression of certain genes that are involved in the growth and metastasis of cancer cells, such as matrix metalloproteinases and vascular endothelial growth factor.
Biochemical and Physiological Effects
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has been found to have several biochemical and physiological effects in cancer cells. In addition to inducing apoptosis and inhibiting the expression of certain genes, 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has also been found to induce autophagy, a process in which cells degrade and recycle their own components, which can lead to cell death in cancer cells.
Advantages and Limitations for Lab Experiments
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one is also stable and has a long shelf-life, which allows for long-term storage and use in experiments. However, 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one also has some limitations for lab experiments. It is a highly reactive compound that can easily oxidize and degrade, which can affect its potency and efficacy. Additionally, 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one is highly toxic and can pose a risk to researchers who handle it.
Future Directions
There are several future directions for research on 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one. One area of research is the development of new analogs of 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one that have improved efficacy and reduced toxicity. Another area of research is the investigation of the molecular mechanisms of 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one in cancer cells, which could lead to the identification of new targets for cancer therapy. Additionally, 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one could be investigated for its potential applications in other fields, such as agrochemicals and fragrances, which could lead to new commercial applications.
Synthesis Methods
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one can be synthesized through a multistep process starting from 3,4-dichloroacetophenone. The first step involves the conversion of 3,4-dichloroacetophenone to 3,4-dichloro-2-butanol via a Grignard reaction. The resulting intermediate is then oxidized using potassium permanganate to form 2,3-dichloro-4-methyl-1H-inden-1-one. Finally, this compound is hydrolyzed using sodium hydroxide to yield 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one.
Scientific Research Applications
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has anti-tumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. Additionally, 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of certain genes.
properties
IUPAC Name |
2,3-dichloro-7-hydroxy-4-methylinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c1-4-2-3-5(13)7-6(4)8(11)9(12)10(7)14/h2-3,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYDBLHGPLPWEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C(=O)C(=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


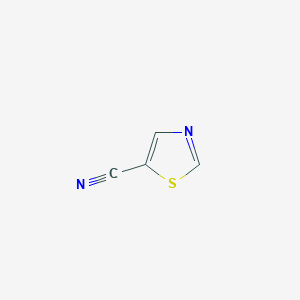

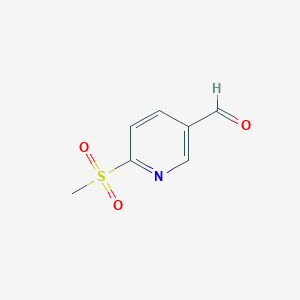
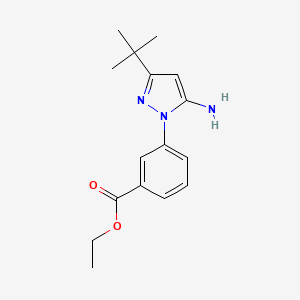
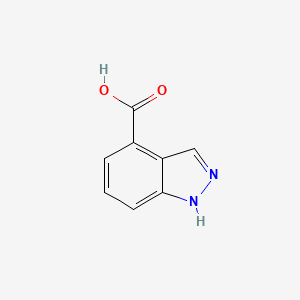
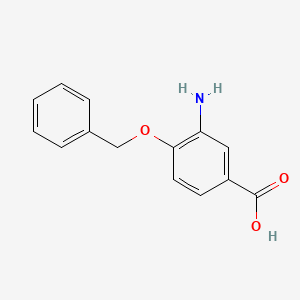


![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)



